5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Physicochemical profiling Drug-likeness prediction ADME

5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29083-17-8), also designated 5-methoxysaccharin, is a 5-methoxy-substituted derivative of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) heterocyclic scaffold. The parent saccharin framework is recognised as a privileged structure in medicinal chemistry, with derivatives demonstrating antibacterial, anticancer, proteolytic enzyme inhibitory, and herbicidal activities.

Molecular Formula C8H7NO4S
Molecular Weight 213.21 g/mol
CAS No. 29083-17-8
Cat. No. B3121658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide
CAS29083-17-8
Molecular FormulaC8H7NO4S
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)S(=O)(=O)NC2=O
InChIInChI=1S/C8H7NO4S/c1-13-5-2-3-7-6(4-5)8(10)9-14(7,11)12/h2-4H,1H3,(H,9,10)
InChIKeyGBYZSABEBYQOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29083-17-8): Compound-Class Identity and Procurement Context


5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29083-17-8), also designated 5-methoxysaccharin, is a 5-methoxy-substituted derivative of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) heterocyclic scaffold [1]. The parent saccharin framework is recognised as a privileged structure in medicinal chemistry, with derivatives demonstrating antibacterial, anticancer, proteolytic enzyme inhibitory, and herbicidal activities [2]. The 5-methoxy substituent differentiates this compound from the unsubstituted saccharin core (CAS 81-07-2), from halogenated analogs such as 5-chlorosaccharin (CAS 14689-56-6), and from the positional isomer 6-methoxysaccharin, with implications for electronic character, lipophilicity, and downstream synthetic derivatisation potential . The compound is supplied as a research chemical (typical purity 95–97%) for use as a heterocyclic building block and analytical reference standard .

Why Saccharin-Class Compounds Cannot Be Interchanged: The 5-Methoxy Differentiation of CAS 29083-17-8


Within the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide class, ring-substitution identity and position critically modulate both electronic character and biological profile, precluding simple interchange. The 5-methoxy group exerts a resonance electron-donating effect (Hammett σₚ = −0.27 for OCH₃) that alters the electron density of the fused aromatic system, distinguishing this compound from the unsubstituted saccharin (σₚ = 0 for H), the electron-withdrawing 5-chlorosaccharin (σₚ = +0.23), and the 6-methoxy positional isomer where the substituent occupies a non-equivalent ring position relative to the sulfonamide carbonyl [1]. Critically, a structure-activity study by Mor et al. (1996) demonstrated that within the benzisothiazolinone series, the 1,1-dioxide oxidation state itself is a binary determinant of antimicrobial activity, with dioxide derivatives being inactive while the corresponding non-dioxide congeners retained potency [2]. Furthermore, the methoxy group is a metabolically labile handle amenable to O-demethylation, offering a prodrug or biotransformation dimension absent in methyl- or chloro-substituted analogs [3]. These electronic, positional, and metabolic variables mean that substituting one saccharin derivative for another without experimental validation risks both loss of desired activity and introduction of unforeseen toxicity—as exemplified by the documented mutagenicity of 5-chlorosaccharin, a property not shared across all class members [4].

Quantitative Differentiation Evidence for 5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29083-17-8)


Predicted Lipophilicity (LogP) Distinguishes 5-Methoxysaccharin from Unsubstituted Saccharin and 5-Chlorosaccharin

The ACD/Labs Percepta platform predicts a LogP of 0.82 for 5-methoxysaccharin , representing a meaningful increase in lipophilicity relative to the experimentally determined LogP of 0.91 for unsubstituted saccharin [1]. This modest shift reflects the balance between the lipophilic methyl component and the polar oxygen of the methoxy group. In contrast, 5-chlorosaccharin, with its electron-withdrawing and more lipophilic chlorine substituent, would be expected to exhibit a higher LogP, and the 6-methoxy positional isomer would have a different spatial distribution of polarity. Predicted LogD (pH 5.5 and 7.4) for 5-methoxysaccharin is −1.47 , indicating predominant ionisation under physiological pH conditions similar to the parent saccharin (pKa ≈ 1.6 [2]) due to the conserved acidic N–H of the sulfonamide.

Physicochemical profiling Drug-likeness prediction ADME

Electronic Substituent Effect: Hammett σₚ Value Provides a Quantitative Basis for Reactivity Differentiation

The 5-methoxy substituent imparts a Hammett σₚ value of −0.27 (resonance electron-donating) on the fused benzene ring system [1]. This contrasts with unsubstituted saccharin (σₚ = 0 by definition), 5-methylsaccharin (σₚ = −0.17, weakly electron-donating via induction only), and 5-chlorosaccharin (σₚ = +0.23, electron-withdrawing via induction with weak resonance donation) [1]. The resonance donation from the 5-OCH₃ group increases electron density at the ortho and para positions of the aromatic ring relative to the substitution site, which can influence the reactivity of the C-4 and C-6 positions toward electrophilic aromatic substitution, the stability of the N–S bond in the sulfonamide ring, and the acidity of the N–H proton. The 6-methoxy positional isomer would direct electron density to a different set of ring positions, yielding different regiochemical outcomes in further derivatisation reactions.

Physical organic chemistry SAR Reactivity prediction

Absence of Genotoxicity Liability: Differentiation from 5-Chlorosaccharin Based on Mutagenicity Screening Data

A Salmonella mutagenicity (Ames) screening study evaluated multiple saccharin derivatives including 5-chlorosaccharin and 6-chlorosaccharin, finding that several chlorinated derivatives exhibited positive mutagenic responses [1]. In contrast, the benzisothiazolinone 1,1-dioxide scaffold lacking halogen substitution—the class to which 5-methoxysaccharin belongs—has not been associated with genotoxicity in the same screening panels. Mor et al. (1996) further reported that neither the benzisothiazolin-3-one nor the corresponding 1,1-dioxide derivatives tested showed DNA-damaging or mutagenic activity in the Bacillus subtilis rec-assay or the Salmonella-microsome test [2]. While direct Ames data for 5-methoxysaccharin itself have not been published, the absence of the structural alert (aryl chloride) that is present in 5-chlorosaccharin constitutes a class-level differentiation relevant to compound selection where genotoxicity risk is a decision criterion. The ECHA C&L Inventory lists acute toxicity data as lacking for this compound [3], underscoring that full toxicological characterisation remains incomplete.

Genetic toxicology Safety screening Drug discovery

Synthetic Utility as a Functionalised Building Block: 5-Methoxy Handle Enables Downstream Derivatisation Routes Inaccessible from Saccharin

The 5-methoxy group serves as a synthetic handle for further functionalisation that is absent in unsubstituted saccharin. Specifically, aryl methyl ethers undergo O-demethylation with BBr₃ or AlCl₃ to yield the corresponding phenol (5-hydroxysaccharin), which can then be elaborated via O-alkylation, sulfonation, or Mitsunobu reactions [1]. The benchchem.com synthesis route entry confirms that 5-methoxysaccharin has been used as a starting material for further derivatisation, including conversion with sodium hydroxide and methyl chloroacetate to produce methyl 5-methoxy-3-oxo-benzisothiazolo-2(3H)-acetate-1,1-dioxide . A study on saccharin-derived amino acid building blocks specifically noted that functional groups at the 5- or 6-position render the saccharin skeleton more amenable to further functionalization [2]. This contrasts with 5-methylsaccharin, where the methyl group is chemically inert under most conditions, and with 5-chlorosaccharin, which requires metal-catalysed cross-coupling for further elaboration. The predicted polar surface area (PSA) of 81 Ų for the 5-methoxy derivative falls within the range considered favourable for oral bioavailability (PSA < 140 Ų) while offering hydrogen-bond acceptor capacity from the methoxy oxygen.

Synthetic chemistry Medicinal chemistry Building block

Pharmacokinetic Differentiation: O-Demethylation Liability Creates a Metabolic Fate Divergent from 5-Methylsaccharin and 5-Chlorosaccharin

Aryl methyl ethers are classic substrates for cytochrome P450-mediated O-demethylation, primarily via CYP2D6, CYP1A2, and CYP3A4 isoforms, yielding the corresponding phenol and formaldehyde [1]. This metabolic pathway is well-precedented across multiple drug classes (e.g., dextromethorphan, verapamil metabolites). For 5-methoxysaccharin, O-demethylation would generate 5-hydroxysaccharin, a more polar metabolite with a free phenolic –OH group capable of phase II conjugation (glucuronidation or sulfation) and renal excretion [1]. This metabolic route is entirely absent in 5-methylsaccharin (where benzylic oxidation is the alternative but much slower pathway) and in 5-chlorosaccharin (where oxidative dechlorination is negligible under physiological conditions). The predicted LogD of −1.47 at pH 7.4 for 5-methoxysaccharin indicates that the parent compound exists predominantly in its ionised form at physiological pH, while the O-demethylated metabolite (5-hydroxysaccharin) would have an additional ionisable phenol group, further enhancing aqueous solubility and potentially reducing tissue accumulation relative to the more lipophilic 5-chloro analog.

Drug metabolism Pharmacokinetics CYP450

Commercial Availability and Purity Profile: Procurement-Relevant Comparison Across Saccharin Derivatives

5-Methoxysaccharin (CAS 29083-17-8) is commercially available from multiple suppliers as a research chemical with typical purity specifications of 95% (Fluorochem, Beyotime), 97% (Leyan, Chemscene, Moldb), and ≥98% (MolCore) . The compound is typically supplied in quantities from 100 mg to 10 g, with storage recommendations of 2–8 °C under dry, sealed conditions . In contrast, unsubstituted saccharin (CAS 81-07-2) is a commodity chemical available in bulk at ≥99% purity and at substantially lower cost, while 5-chlorosaccharin (CAS 14689-56-6) and 6-chlorosaccharin (CAS 13692-28-3) have more restricted commercial availability and are typically offered at 95–97% purity . The pricing differential is significant: 5-methoxysaccharin commands a premium consistent with its status as a specialised heterocyclic building block rather than a bulk commodity, reflecting the additional synthetic steps required for its preparation from 5-methoxy-2-aminobenzenesulfonamide . This positions the compound for procurement in medicinal chemistry and research applications where functional-group-specific SAR exploration is the objective, rather than in large-scale industrial applications where unsubstituted saccharin would be the economically rational choice.

Chemical procurement Supply chain Quality specifications

Recommended Application Scenarios for 5-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29083-17-8)


Medicinal Chemistry SAR Exploration of the Saccharin Scaffold at the 5-Position

The primary application scenario for 5-methoxysaccharin is as a key intermediate in structure-activity relationship (SAR) studies exploring the effect of 5-position substitution on the biological activity of saccharin-derived compounds. The methoxy group provides a moderate electron-donating substituent that can be compared with 5-H (saccharin), 5-Cl, and 5-CH₃ analogs to map electronic and steric requirements of the target binding site. Furthermore, O-demethylation to 5-hydroxysaccharin enables exploration of hydrogen-bond donor capacity at this position, which is inaccessible from the methyl or chloro analogs [1]. The saccharin scaffold is a validated privileged structure with demonstrated activity against bacterial targets, cancer cell lines, and proteolytic enzymes [2], making systematic 5-position SAR a rational medicinal chemistry strategy.

Synthesis of 5-O-Substituted Saccharin Libraries via Demethylation–Alkylation Sequence

5-Methoxysaccharin serves as a divergent intermediate for the synthesis of 5-O-alkyl, 5-O-aryl, 5-O-sulfonyl, and 5-O-glycosyl saccharin libraries. The two-step sequence of O-demethylation (BBr₃ or AlCl₃) followed by O-functionalisation provides access to a chemical space around the 5-position that is not directly accessible from unsubstituted saccharin without multi-step nitration–reduction–diazotisation chemistry [1]. This synthetic efficiency is relevant for both academic medicinal chemistry groups and pharmaceutical discovery organisations where analog throughput and chemical diversity are decision drivers for building block procurement.

Genotoxicity-Aware Compound Screening Libraries

For organisations building screening libraries where genotoxicity risk is a compound selection criterion (e.g., in compliance with ICH M7 guidelines for pharmaceutical development), 5-methoxysaccharin belongs to the non-halogenated saccharin 1,1-dioxide subclass for which available genotoxicity screening data are negative [1]. This is in contrast to 5-chlorosaccharin, which has been flagged as mutagenic in Salmonella screening [2]. When an electron-donating 5-substituent is required for SAR purposes, the 5-methoxy analog offers a structurally safer alternative to 5-chloro, subject to confirmation of methoxy-specific safety through dedicated Ames testing.

Analytical Reference Standard for Saccharin Impurity Profiling

Several suppliers list 5-methoxysaccharin for use as a pharmaceutical impurity reference standard [1]. In the context of saccharin or saccharin-derivative active pharmaceutical ingredient (API) manufacturing, 5-methoxysaccharin may arise as a process-related impurity or degradation product, particularly where methoxy-containing starting materials or solvents are employed. The availability of this compound at defined purity (≥97%) supports its use in HPLC method development, impurity quantification, and quality control workflows in GMP analytical laboratories.

Quote Request

Request a Quote for 5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.